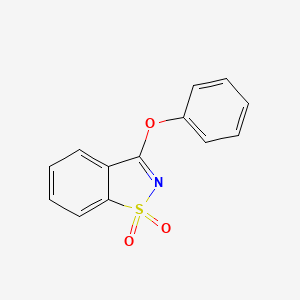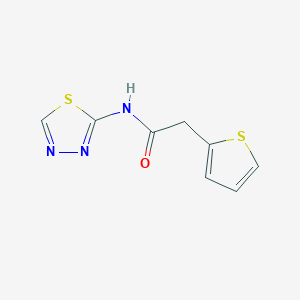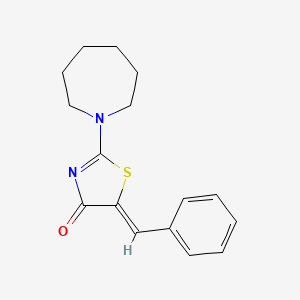
4-chloro-3-nitrobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-3-nitrobenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone is a chemical compound that has been used in scientific research for various purposes. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 155-157°C.
Scientific Research Applications
Synthesis and Structural Analysis
Hydrazone compounds, such as those derived from 4-chloro-3-nitrobenzaldehyde, are frequently synthesized and analyzed for their molecular structures. For instance, the synthesis of hydrazone compounds from various benzaldehydes, including 4-chlorobenzaldehyde, and their structural characterization through methods like X-ray diffraction, reveals insights into their molecular geometries and stabilizing interactions like hydrogen bonds and π-π stacking (Lei et al., 2013), (Shao et al., 2004).
Application in Metal Complexes
Hydrazone derivatives are also used to synthesize metal complexes. Studies have shown that these compounds can form complexes with various metals, exhibiting distinct structural and optical properties. This is evident in the synthesis of palladium(II) complexes with hydrazone ligands, which were characterized for their physical properties and potential cytotoxic effects against certain cancer cells (Abu-Surrah et al., 2010).
Antibacterial and Antifungal Properties
Research has also explored the antibacterial and antifungal activities of hydrazone compounds. For example, a study on hydrazone compounds derived from 4-dimethylaminobenzohydrazide demonstrated their effectiveness against various bacterial and fungal strains, highlighting their potential as antibacterial materials (He & Xue, 2021).
Pharmaceutical Applications
In the pharmaceutical field, certain hydrazone derivatives have shown promising anticonvulsant activity. A study synthesizing new hydrazone compounds and testing their anticonvulsant properties found some of these derivatives to be more effective than standard drugs like phenytoin (Gökçe et al., 2008).
Spectro-Photometric Applications
Hydrazones are also utilized in spectro-photometric methods for quantitative analysis. For instance, the 3-methyl-2-benzothiazolone hydrazone test has been adapted for determining acetaldehyde in lactic starter cultures, demonstrating the versatility of hydrazone compounds in analytical chemistry (Lindsay & Day, 1965).
Properties
IUPAC Name |
(E)-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c1-19-12-4-2-3-5-14(12)23-15(19)18-17-9-10-6-7-11(16)13(8-10)20(21)22/h2-9H,1H3/b17-9+,18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVPLXPXPUPYEO-JTWUEKBUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N\N=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-benzyl-3-[(2-methylphenoxy)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5557431.png)

![4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5557451.png)

![6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5557469.png)




![3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)
![ethyl 1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxylate](/img/structure/B5557527.png)


